

An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407

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This technical guide provides a comprehensive review of the existing literature on **Methyl 2-amino-5-bromobenzoate**, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

Methyl 2-amino-5-bromobenzoate is a crystalline solid with the following properties:

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][2]
Molecular Weight	230.06 g/mol	[1][2]
CAS Number	52727-57-8	
Melting Point	72-74 °C	
Boiling Point (Predicted)	286.3 ± 20.0 °C	[3]
Density (Predicted)	1.578 ± 0.06 g/cm ³	[3]
Flash Point (Predicted)	126.9 °C	[3]
Solubility	Soluble in water	[3]
Appearance	Light yellow blocks or powder	

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 2-amino-5-bromobenzoate**.

¹H NMR Spectral Data (CDCl₃, 400 MHz)[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Not explicitly provided in search results	Aromatic Protons		
Not explicitly provided in search results	NH ₂ Protons		
Not explicitly provided in search results	OCH ₃ Protons		

¹³C NMR Spectral Data[5]

Chemical Shift (ppm)	Assignment
Not explicitly provided in search results	Aromatic Carbons
Not explicitly provided in search results	Carbonyl Carbon (C=O)
Not explicitly provided in search results	Methoxy Carbon (OCH ₃)

FT-IR Spectral Data[6]

Wavenumber (cm ⁻¹)	Assignment
Specific peak assignments not available in search results	N-H stretching (amine)
Specific peak assignments not available in search results	C=O stretching (ester)
Specific peak assignments not available in search results	C-N stretching
Specific peak assignments not available in search results	C-Br stretching
Specific peak assignments not available in search results	Aromatic C-H stretching

Mass Spectrometry Data

While specific fragmentation patterns were not detailed in the search results, mass spectra for **Methyl 2-amino-5-bromobenzoate** are available in chemical databases.^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 2-amino-5-bromobenzoate** can be achieved through two primary routes: esterification of 2-amino-5-bromobenzoic acid or bromination of methyl anthranilate.

Protocol 1: Esterification of 2-amino-5-bromobenzoic Acid

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

- 2-amino-5-bromobenzoic acid
- Methanol (MeOH), anhydrous

- Sulfuric acid (H₂SO₄), concentrated
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Standard laboratory glassware for reflux and extraction

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
- **Acid Catalysis:** Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[7][8] The addition of acid may cause the formation of a precipitate, which should dissolve upon heating.[7]
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Neutralization:** Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate. Continue washing until the effervescence ceases.
- **Extraction and Drying:** Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude **Methyl 2-amino-5-bromobenzoate** can be further purified by recrystallization (e.g., from methanol or ethanol/water) or column chromatography on silica gel.

Protocol 2: Bromination of Methyl Anthranilate

This protocol involves the electrophilic aromatic substitution of methyl anthranilate.

Materials:

- Methyl anthranilate
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
- Water
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄), anhydrous
- Standard laboratory glassware for reactions at room temperature and extraction

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.[\[9\]](#)[\[10\]](#)
- Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.[\[9\]](#)[\[11\]](#)
- Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
- Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate.[\[9\]](#)
- Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.

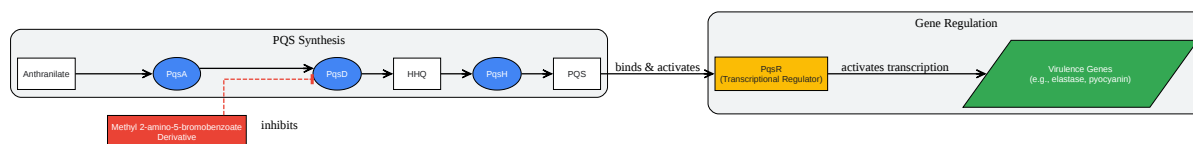
- Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **Methyl 2-amino-5-bromobenzoate**.

Applications in Drug Development

Methyl 2-amino-5-bromobenzoate is a valuable building block for the synthesis of various heterocyclic compounds and is used as an intermediate in the development of inhibitors for several therapeutic targets.

Inhibitors of Bacterial Quorum Sensing (PqsD)

Derivatives of **Methyl 2-amino-5-bromobenzoate** have been investigated as inhibitors of PqsD, an enzyme in the *Pseudomonas aeruginosa* quorum-sensing pathway.[12][13] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors.[13][14] By inhibiting PqsD, these compounds can disrupt this communication and reduce the pathogenicity of *P. aeruginosa*. [12]



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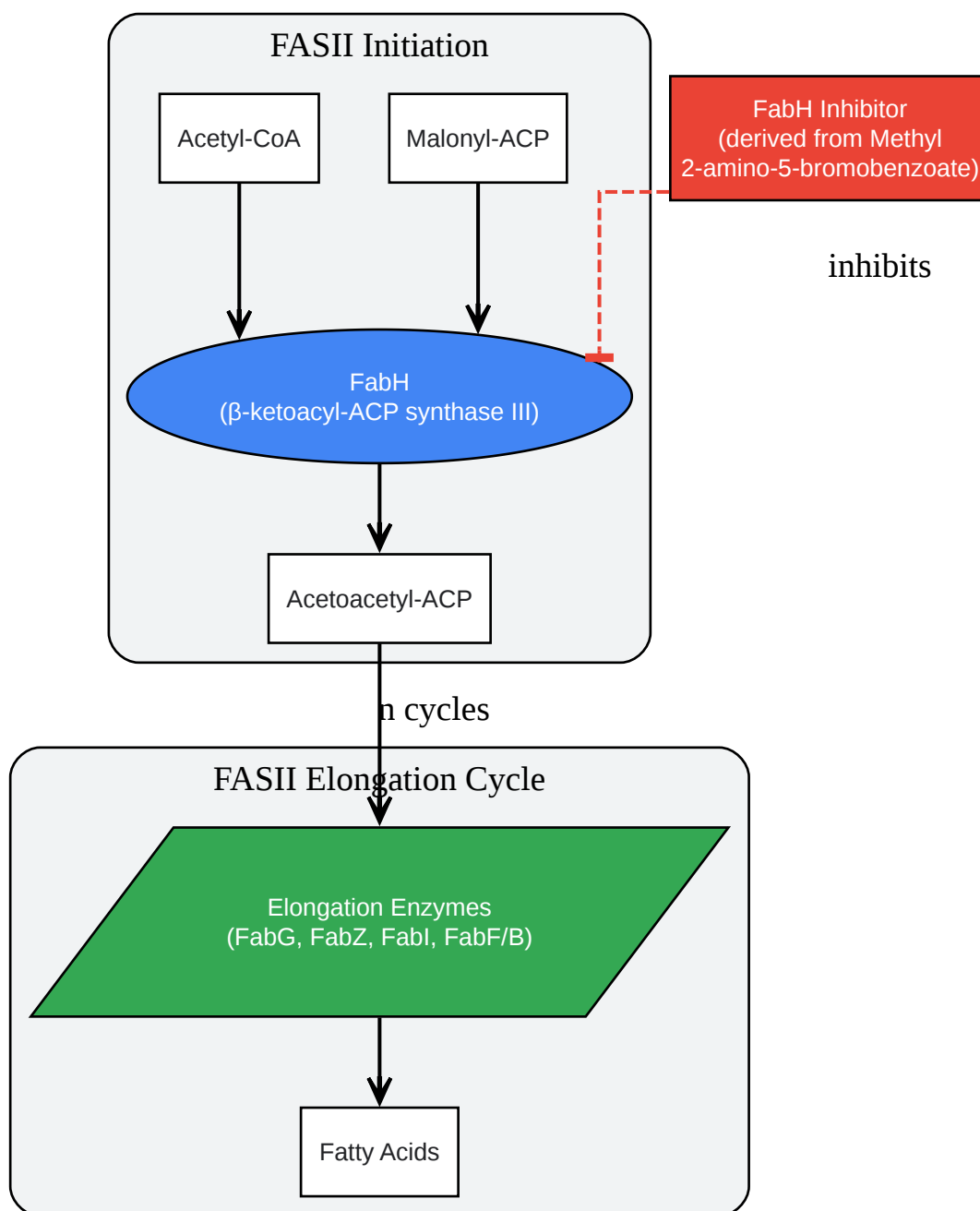
PqsD Quorum Sensing Pathway Inhibition

Inhibitors of Bacterial Fatty Acid Synthesis (FabH)

This compound is also a precursor for the synthesis of inhibitors targeting FabH (β -ketoacyl-acyl carrier protein synthase III), a crucial enzyme in the bacterial fatty acid synthesis pathway (FASII).[15][16] FabH catalyzes the initial condensation step in this pathway, which is essential

for bacterial membrane biogenesis.[17][18] Inhibition of FabH disrupts the production of fatty acids, leading to bacterial growth inhibition, making it an attractive target for novel antibiotics.

[16]

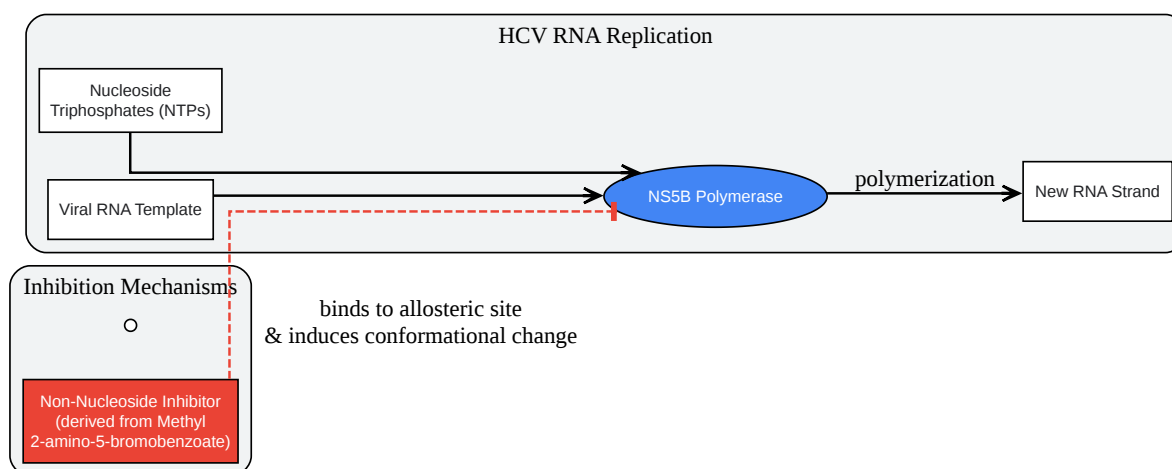


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Bacterial Fatty Acid Synthesis (FASII) Initiation via FabH

Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase

Methyl 2-amino-5-bromobenzoate is utilized in the preparation of inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[19][20] This enzyme is essential for the replication of the viral RNA genome.[19][21] Inhibitors can be classified as nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inactivate it.[19][22]



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Mechanism of HCV NS5B Polymerase Inhibition

Safety Information

Methyl 2-amino-5-bromobenzoate is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

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References

- 1. 2-Amino-5-bromobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-bromobenzoic acid methyl ester | 52727-57-8 | FA70737 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]
- 5. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 9. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β -Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structures of bacterial FabH suggest a molecular basis for the substrate specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 20. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 21. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 22. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
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